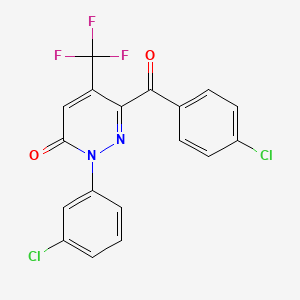

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique structure, which includes chlorobenzoyl, chlorophenyl, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 3-chlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized in the presence of a trifluoromethylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Analyse Chemischer Reaktionen

2.1. Functional Group Reactivity

The compound undergoes reactions characteristic of dihydropyridazines:

2.2. Mechanistic Insights

The trifluoromethyl group at position 5 and chlorobenzoyl substituents modulate reactivity:

-

Electron-withdrawing effects : Enhance electrophilic substitution reactions.

-

Steric hindrance : Limits nucleophilic attack at the 5-position.

Analytical Characterization

Key methods for studying reaction outcomes include:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a series of derivatives including this compound exhibited remarkable activity against various microorganisms, particularly Gram-positive and Gram-negative bacteria. Key findings include:

- Efficacy Against Bacteria : The compound has shown significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with maximum inhibition zones reported at 16 mm and 19 mm, respectively .

- Fungal Activity : While it demonstrated strong antibacterial properties, its effectiveness against filamentous fungi like Penicillium chrysogenum was less pronounced, indicating a selective spectrum of activity .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. The trifluoromethyl group and chlorinated phenyl rings contribute to its lipophilicity and biological activity:

- Mechanism of Action : Preliminary studies indicate that the compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival, although specific mechanisms remain to be fully elucidated.

- In Vitro Studies : Cell viability assays have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents.

Drug Development Considerations

Given its promising biological activities, there are several considerations for future research and development:

- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity will be crucial for optimizing efficacy and minimizing toxicity.

- Formulation Development : Investigating suitable delivery methods to enhance bioavailability and therapeutic outcomes is essential for translating laboratory findings into clinical applications.

Case Studies

Several case studies have documented the applications of this compound:

- Antimicrobial Studies :

-

Cancer Research :

- Research focusing on the compound's effects on cancer cell lines demonstrated significant cytotoxicity, warranting further investigation into its mechanisms and potential as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-methyl-2,3-dihydropyridazin-3-one

- 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-ethyl-2,3-dihydropyridazin-3-one

Uniqueness

Compared to similar compounds, 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Biologische Aktivität

The compound 6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)-2,3-dihydropyridazin-3-one is an intriguing molecule due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C18H13Cl2F3N2O

- Molecular Weight : 413.18 g/mol

- CAS Number : 478043-60-6

- Physical State : Solid at room temperature

Antimicrobial Activity

Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. A study highlighted that derivatives with electron-withdrawing groups, such as chlorinated phenyl rings, demonstrated enhanced antibacterial activity against various pathogens. The compound has shown promising results in vitro against both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .

Anticancer Activity

Several studies have investigated the anticancer properties of pyridazinone derivatives. The presence of trifluoromethyl and chlorobenzoyl groups has been associated with increased cytotoxicity against cancer cell lines. For instance, a specific derivative showed an IC50 value comparable to standard anticancer drugs in assays involving human cancer cell lines .

Table 1: Anticancer Activity Data

Neuroprotective Effects

Emerging research suggests that certain pyridazinone compounds may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress pathways and neuronal survival signaling .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacterial strains using the agar dilution method. Results indicated that the compound exhibited significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that the compound induced apoptosis in a dose-dependent manner, with significant morphological changes observed under microscopy at higher concentrations .

Eigenschaften

IUPAC Name |

6-(4-chlorobenzoyl)-2-(3-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F3N2O2/c19-11-6-4-10(5-7-11)17(27)16-14(18(21,22)23)9-15(26)25(24-16)13-3-1-2-12(20)8-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTXWNPAJLILTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C=C(C(=N2)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.